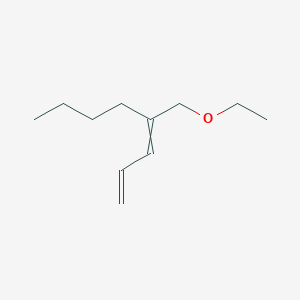
4-(Ethoxymethyl)octa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxymethyl)octa-1,3-diene is an organic compound that belongs to the class of conjugated dienes. Conjugated dienes are characterized by having two double bonds separated by a single bond, which allows for the delocalization of π-electrons across the molecule. This delocalization imparts unique chemical properties to the compound, making it a subject of interest in various fields of research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)octa-1,3-diene can be achieved through several methods:
Dehydration of Alcohols: One common method involves the dehydration of alcohols. For instance, starting from an alcohol precursor, the compound can be synthesized by removing water molecules under acidic conditions.
Dehydrohalogenation of Organohalides: Another method involves the dehydrohalogenation of organohalides. This process typically uses a strong base to eliminate a hydrogen halide (HX) from the molecule, resulting in the formation of the diene structure.
Industrial Production Methods
Industrial production of conjugated dienes like this compound often involves large-scale chemical processes. These methods may include:
Catalytic Dehydration: Using catalysts to facilitate the dehydration of alcohols on an industrial scale.
Continuous Flow Reactors: Employing continuous flow reactors to ensure efficient and consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethoxymethyl)octa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(Ethoxymethyl)octa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and other complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of synthetic rubber and other polymeric materials.
Mecanismo De Acción
The mechanism of action of 4-(Ethoxymethyl)octa-1,3-diene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound can undergo electrophilic addition reactions, where an electrophile attacks the electron-rich double bonds.
Resonance Stabilization: The delocalized π-electrons provide stability to the molecule, making it less reactive under certain conditions.
Molecular Targets: The compound can interact with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene (2-Methyl-1,3-butadiene): Another conjugated diene used in the synthesis of natural rubber.
Chloroprene (2-Chloro-1,3-butadiene): Used in the production of neoprene rubber.
Uniqueness
4-(Ethoxymethyl)octa-1,3-diene is unique due to its specific ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other conjugated dienes. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required.
Propiedades
Número CAS |
65912-90-5 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
4-(ethoxymethyl)octa-1,3-diene |
InChI |
InChI=1S/C11H20O/c1-4-7-9-11(8-5-2)10-12-6-3/h5,8H,2,4,6-7,9-10H2,1,3H3 |
Clave InChI |
YUUFEYOLIOTSPL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CC=C)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















